molecular formula C24H26 B12646471 (1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene CAS No. 84255-55-0

(1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene

Cat. No.: B12646471
CAS No.: 84255-55-0
M. Wt: 314.5 g/mol
InChI Key: NBCGMCQMHAEPIS-UHFFFAOYSA-N
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Description

(1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene is an organic compound with the molecular formula C24H26 It is a derivative of benzene, featuring phenylethyl and xylylethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced separation techniques can enhance the production scale and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohols or ketones, while reduction may produce alkanes or alkenes.

Scientific Research Applications

The compound (1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene , also known as a derivative of ethylbenzene, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including pharmaceuticals, materials science, and environmental studies.

Chemical Properties and Structure

The compound consists of a phenyl group attached to an ethyl chain, which is further substituted with a xylyl group. This structural configuration contributes to its unique physical and chemical properties, making it suitable for various applications.

Pharmaceutical Applications

Drug Development : The compound has potential use in the development of pharmaceutical agents. Its structural similarity to ethylbenzene allows it to be explored for biological activity against various diseases. For instance, modifications of similar compounds have been studied for their effects on metabolic syndromes and central nervous system disorders .

Mechanism of Action : Research indicates that compounds with similar structures can inhibit specific enzymes related to metabolic pathways. For example, the inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to the treatment of conditions like type 2 diabetes and obesity .

Materials Science

Polymer Chemistry : The compound can serve as a building block in the synthesis of polymers. Its ability to participate in radical polymerization makes it useful in creating high-performance materials with desirable mechanical properties. Research has shown that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical strength .

Nanocomposites : Incorporation of this compound into nanocomposites has been explored for applications in electronics and optics. The compound's aromatic nature allows for effective π-π stacking interactions, which can improve the electrical conductivity of polymer blends .

Environmental Studies

Toxicological Profiles : Understanding the environmental impact of compounds similar to this compound is crucial for risk assessment. Studies have documented the toxicological effects of ethylbenzene derivatives, including respiratory irritations and potential carcinogenic effects upon prolonged exposure .

Pollution Monitoring : The compound's presence in industrial effluents can be monitored as part of environmental protection efforts. Research indicates that derivatives of ethylbenzene can serve as indicators for pollution levels in air and water samples, thus aiding regulatory compliance efforts .

Table 1: Comparison of Applications

Application AreaSpecific Use CaseBenefits
PharmaceuticalsDrug development for metabolic syndromesPotential therapeutic effects
Materials SciencePolymer synthesisEnhanced mechanical properties
Environmental StudiesToxicological assessmentRisk management and pollution monitoring

Table 2: Toxicological Data Summary

Exposure TypeObserved EffectsReference
InhalationRespiratory irritation, pulmonary congestionATSDR Toxicological Profile
Long-term ExposureHepatic toxicity, increased liver weightEnvironmental Protection Agency

Case Study 1: Pharmaceutical Development

A study on structural analogs of this compound demonstrated promising results in inhibiting 11β-hydroxysteroid dehydrogenase type 1, suggesting potential applications in treating metabolic disorders such as obesity and diabetes.

Case Study 2: Environmental Impact Assessment

Research conducted on industrial sites revealed significant levels of ethylbenzene derivatives in air samples, correlating with respiratory health issues among workers. This study emphasizes the need for stringent monitoring and regulation of such compounds to protect public health.

Mechanism of Action

The mechanism of action of (1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic effects and applications.

Comparison with Similar Compounds

Similar Compounds

    (1-Phenylethyl)benzene: Lacks the xylylethyl group, making it less complex.

    (1-(2,5-xylyl)ethyl)benzene: Lacks the phenylethyl group, resulting in different chemical properties.

    (1-Phenylethyl)(1-(3,4-xylyl)ethyl)benzene: Similar structure but with different positions of the methyl groups on the xylyl ring.

Uniqueness

(1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene is unique due to the presence of both phenylethyl and xylylethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

(1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene, a compound with the chemical formula C24H26, is a member of the phenethyl and xylyl derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. The following sections explore its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C24H26
  • Molecular Weight : 318.47 g/mol
  • Structure : The compound features a central ethyl group flanked by phenyl and xylyl groups, which may influence its biological interactions.

Research indicates that compounds similar to this compound can interact with various biological targets through several mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways. For example, studies on ethylbenzene derivatives have shown that they can inhibit Na+^+, K+^+-ATPase and Mg2+^{2+}-ATPase in astrocyte membranes, leading to disrupted ion homeostasis and cellular dysfunction .
  • Membrane Fluidity Alteration : Ethylbenzene exposure has been linked to increased membrane fluidity, which can affect the function of membrane proteins and receptors . Similar effects may be expected from this compound due to its structural similarities.

Toxicological Profile

The toxicity of this compound has not been extensively studied; however, analogs such as ethylbenzene provide insights:

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of phenethyl derivatives. For instance:

  • A derivative similar to this compound demonstrated significant cytotoxicity against various cancer cell lines . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

A notable case study involved the evaluation of a compound structurally related to this compound in tumor-bearing mice. The results indicated a marked reduction in tumor growth compared to controls . The study suggests that modifications in the phenethyl structure can enhance anticancer activity.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibition of Na+^+, K+^+-ATPase
Membrane FluidityIncreased fluidity affecting cellular functions
Anticancer ActivitySignificant cytotoxicity against cancer cells
Toxicological EffectsRespiratory irritation and liver enzyme induction

Properties

CAS No.

84255-55-0

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

1,4-dimethyl-2-[1-[2-(1-phenylethyl)phenyl]ethyl]benzene

InChI

InChI=1S/C24H26/c1-17-14-15-18(2)24(16-17)20(4)23-13-9-8-12-22(23)19(3)21-10-6-5-7-11-21/h5-16,19-20H,1-4H3

InChI Key

NBCGMCQMHAEPIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)C2=CC=CC=C2C(C)C3=CC=CC=C3

Origin of Product

United States

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